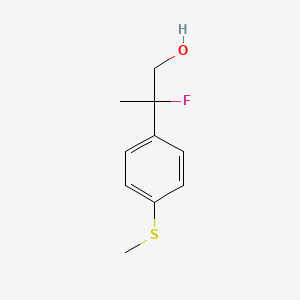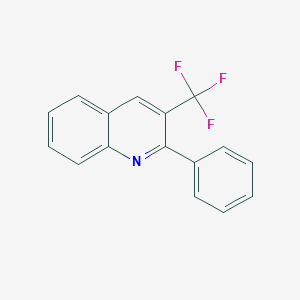
2-Phenyl-3-(trifluoromethyl)quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenyl-3-(trifluoromethyl)quinoline can be achieved through various methods. One common approach involves the transformation of 2-propyl-3-iodoquinoline into 2-propyl-3-(trifluoromethyl)quinoline using ClCF2CO2Me, CuI, and KF in DMF under reflux conditions . Another method includes the iridium-catalyzed trifluoromethylation of 6-methylquinoline .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and efficient purification techniques is crucial for industrial applications .
化学反応の分析
Types of Reactions: 2-Phenyl-3-(trifluoromethyl)quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring into dihydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions, especially involving the trifluoromethyl group, are common.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like organometallic compounds and halogenating agents are frequently employed.
Major Products: The major products formed from these reactions include various substituted quinolines, dihydroquinolines, and quinoline N-oxides .
科学的研究の応用
2-Phenyl-3-(trifluoromethyl)quinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound exhibits significant biological activity, making it a candidate for drug development.
Industry: The compound is used in the production of liquid crystals and as a component in various dyes
作用機序
The mechanism of action of 2-Phenyl-3-(trifluoromethyl)quinoline involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to inhibit various enzymes, leading to its biological activity. The compound can interact with DNA, proteins, and other biomolecules, disrupting their normal function and leading to therapeutic effects .
類似化合物との比較
- 2-Propyl-3-(trifluoromethyl)quinoline
- 4-Trifluoromethyl-2-anilinoquinoline
- 7-(Trifluoromethyl)-4-hydroxyquinoline derivatives
Comparison: Compared to other similar compounds, 2-Phenyl-3-(trifluoromethyl)quinoline stands out due to its unique trifluoromethyl group, which significantly enhances its biological activity and chemical stability. This makes it a valuable compound for various applications in research and industry .
特性
分子式 |
C16H10F3N |
|---|---|
分子量 |
273.25 g/mol |
IUPAC名 |
2-phenyl-3-(trifluoromethyl)quinoline |
InChI |
InChI=1S/C16H10F3N/c17-16(18,19)13-10-12-8-4-5-9-14(12)20-15(13)11-6-2-1-3-7-11/h1-10H |
InChIキー |
ZOVQSVPZZZVCLH-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C=C2C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Methyl-1H-thieno[3,2-c]pyrazol-3-amine](/img/structure/B12967269.png)

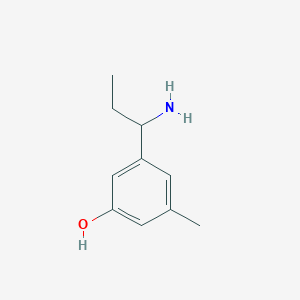


![3-Ethylbenzo[d]isoxazol-5-amine](/img/structure/B12967305.png)
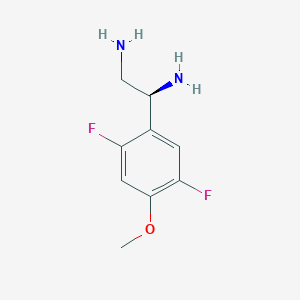

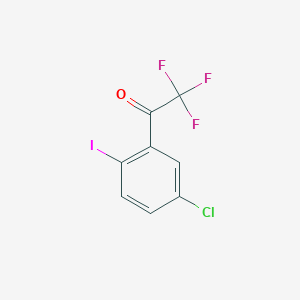

![4-Chloro-2-methylthieno[3,2-d]pyrimidine-6-carbonitrile](/img/structure/B12967336.png)

![2,3-Dihydropyrazolo[5,1-b]oxazol-7-amine](/img/structure/B12967356.png)
